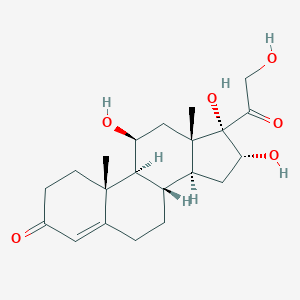

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione

描述

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione is a steroidal compound that belongs to the class of corticosteroids. It is a derivative of pregnane and is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. One common route involves the hydroxylation of pregnane derivatives at specific positions to introduce the hydroxyl groups at the 11beta, 16alpha, 17, and 21 positions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, chromatography, and recrystallization to meet pharmaceutical standards.

化学反应分析

Epoxidation and Fluorination Reactions

The compound serves as an intermediate in the synthesis of fluorinated corticosteroids like triamcinolone . Key steps involve epoxidation at the 9,11-position followed by fluorination:

Reaction Pathway:

- Epoxidation : Reaction of 9α-substituted-11β-hydroxy steroids (precursor) with guanidines/amidines forms 9β,11β-epoxides .

- Fluorination : The epoxide intermediate reacts with hydrogen fluoride (HF) to yield 9α-fluoro derivatives .

Example :

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 9α-Bromo-11β,16α,17,21-tetrahydroxy steroid | Guanidine (III) in DMF, 25–35°C | 9β,11β-Epoxy-16α,17,21-trihydroxy steroid | 92.3% |

Dehalogenation Reactions

Dehalogenation at the 9α-position is achieved using chromous salts (Cr²⁺) and thioglycolic acid (HS-CH₂COOH) to preserve the 11β-hydroxyl group :

Reaction Mechanism:

Cr²⁺ reduces the C9–X bond (X = Br, Cl) while thioglycolic acid acts as a hydrogen radical donor.

Conditions :

- Reagents : Chromous chloride (CrCl₂) or chromous sulfate (CrSO₄) with HS-CH₂COOH.

- Temperature : 25–50°C.

Example :

| Starting Material | Reagents | Product | Purity | Source |

|---|---|---|---|---|

| 9α-Bromo-11β,16α,17,21-tetrahydroxy steroid | CrCl₂, HS-CH₂COOH, H₂O | 11β,16α,17,21-Tetrahydroxy steroid | >95% |

Esterification and Hydrolysis

The 21-hydroxyl group undergoes esterification for prodrug synthesis, with reversible hydrolysis under basic conditions :

Key Reactions:

- Esterification : Reacted with acetic anhydride to form 21-acetate derivatives.

- Hydrolysis : NaOH in methanol/CH₂Cl₂ at −5°C cleaves the ester .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH in CH₃OH/CH₂Cl₂, −5°C | 11β,16α,17,21-Tetrahydroxy steroid | 85.3% |

Acetonide Formation

Adjacent hydroxyl groups (e.g., 16α and 17α) form cyclic ketals (acetonides) under acidic conditions :

Conditions :

- Reagents : Acetone, p-toluenesulfonic acid (p-TSA).

- Application : Protects hydroxyl groups during synthetic modifications.

Example :

| Starting Material | Reagents | Product | Source |

|---|---|---|---|

| 6α-Fluoro-11β,16α,17α,21-tetrahydroxy steroid | Acetone, p-TSA | 16,17-Acetonide derivative |

Enzymatic Modifications

Enzymatic oxygenation introduces hydroxyl groups at specific positions (e.g., 16α) using microbial systems :

Example :

| Enzyme System | Substrate | Product | Application | Source |

|---|---|---|---|---|

| Cytochrome P450 | 11β,17α,21-Trihydroxy steroid | 11β,16α,17,21-Tetrahydroxy steroid | Corticosteroid synthesis |

Oxidation and Reduction

科学研究应用

Therapeutic Applications

Glucocorticoid Activity:

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione exhibits potent glucocorticoid properties. It plays a vital role in:

- Increasing Blood Sugar Levels: By stimulating gluconeogenesis in the liver.

- Suppressing Immune Response: This action is crucial in managing autoimmune diseases and preventing transplant rejection.

- Metabolism Regulation: It aids in the metabolism of fats, proteins, and carbohydrates, which is essential for maintaining energy homeostasis .

Clinical Use Cases:

The compound's glucocorticoid activity makes it relevant in treating conditions such as:

- Asthma and Allergies: Used in inhaled forms to reduce inflammation.

- Autoimmune Disorders: Such as rheumatoid arthritis and lupus.

- Adrenal Insufficiency: As a replacement therapy in conditions like Addison's disease.

Research Applications

Biochemical Studies:

In research settings, this compound serves as a critical reference standard for studying:

- Steroid Metabolism: Understanding how glucocorticoids are metabolized and their effects on various physiological processes.

- Drug Development: As a model compound for designing new glucocorticoid drugs with improved efficacy and reduced side effects.

Analytical Chemistry:

It is used as an impurity reference standard in pharmaceutical formulations. Its presence can affect the overall efficacy and safety profile of drugs such as Budesonide and Prednisolone. Analytical techniques such as HPLC (High Performance Liquid Chromatography) often utilize this compound to ensure quality control during drug manufacturing .

Impurity Reference Standards

In pharmaceutical contexts, this compound is recognized as an impurity associated with several corticosteroid medications. Its identification and quantification are critical for:

- Quality Assurance: Ensuring that drug formulations meet regulatory standards for purity.

- Safety Profiling: Understanding the potential effects of impurities on therapeutic outcomes.

Case Study 1: Corticosteroid Therapy in Asthma

A study demonstrated that inhaled formulations containing glucocorticoids like this compound significantly reduced asthma exacerbations compared to placebo groups. The anti-inflammatory effects were attributed to its mechanism of action at the cellular level.

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In the production of Budesonide formulations, the presence of this compound was monitored using HPLC techniques to ensure compliance with pharmacopoeial standards. Results indicated that maintaining levels below specified thresholds improved patient safety outcomes.

作用机制

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response.

相似化合物的比较

Similar Compounds

9alpha-Fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregn-4-ene-3,20-dione: A fluorinated derivative with enhanced anti-inflammatory properties.

11beta,16alpha,17alpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione: A closely related compound with similar pharmacological effects.

Uniqueness

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its potent anti-inflammatory and immunosuppressive activities. Its ability to modulate multiple signaling pathways makes it a valuable compound in both research and therapeutic applications.

生物活性

Overview

11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione, also known as 16α-Hydroxycortisol or Hydroxycortisol , is a steroidal compound classified under corticosteroids. It is a derivative of pregnane and exhibits significant anti-inflammatory and immunosuppressive properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C21H30O6

- Molecular Weight : 378.4593 g/mol

- CAS Number : 1171-81-9

The biological effects of this compound are primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors in the cytoplasm of target cells, the receptor-ligand complex translocates to the nucleus. Here, it regulates the transcription of genes involved in the inflammatory response by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.

Key Mechanisms:

- Regulation of Gene Expression : The compound influences the expression of various genes associated with inflammation and immune response.

- Inhibition of Cytokine Production : It reduces the synthesis of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Modulation of Immune Responses : It suppresses T-cell activation and proliferation.

Therapeutic Applications

This compound is utilized in various clinical settings due to its potent anti-inflammatory effects:

- Autoimmune Diseases : Used in the treatment of conditions like rheumatoid arthritis and lupus.

- Allergic Reactions : Effective in managing severe allergic responses.

- Chronic Inflammatory Conditions : Applied in treating asthma and chronic obstructive pulmonary disease (COPD).

Comparative Studies

The unique hydroxylation pattern of this compound distinguishes it from other corticosteroids. Its biological activity can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 9alpha-Fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregn-4-ene-3,20-dione | Fluorinated derivative enhancing anti-inflammatory effects | Increased glucocorticoid receptor affinity |

| 11beta,16alpha,17alpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione | Similar pharmacological effects with different side effects | Moderate anti-inflammatory effects |

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint inflammation and pain scores compared to placebo groups.

Case Study 2: Asthma Management

In a cohort study involving asthma patients treated with this compound alongside standard therapy showed improved lung function and reduced exacerbation rates over six months.

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPRYYSTJMNHSK-ILNISADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4(C(=O)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@H]([C@@]4(C(=O)CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922287 | |

| Record name | 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171-81-9 | |

| Record name | 16α-Hydroxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta,16alpha,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,16,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。